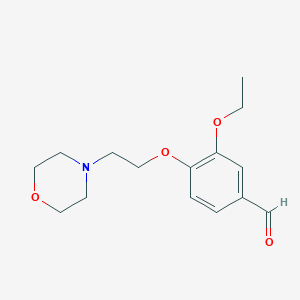

3-Ethoxy-4-(2-morpholin-4-ylethoxy)benzaldehyde

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“3-Ethoxy-4-(2-morpholin-4-ylethoxy)benzaldehyde” is a chemical compound with the molecular formula C15H21NO4 . It is used in proteomics research .

Molecular Structure Analysis

The molecular structure of “3-Ethoxy-4-(2-morpholin-4-ylethoxy)benzaldehyde” can be represented by the InChI code:1S/C15H21NO4/c1-2-18-14-8-7-13(9-17)11-15(14)20-10-6-16-3-5-19-4-12-16/h7-9,11H,2-6,10,12H2,1H3 . This indicates that the molecule consists of a benzaldehyde core with ethoxy and morpholinoethoxy substituents at the 3- and 4-positions, respectively. Physical And Chemical Properties Analysis

“3-Ethoxy-4-(2-morpholin-4-ylethoxy)benzaldehyde” is a solid at room temperature . It has a molecular weight of 279.33 g/mol .Applications De Recherche Scientifique

Advanced Oxidation Processes for Environmental Remediation

Advanced oxidation processes (AOPs) have gained attention for treating recalcitrant compounds in water environments, including pharmaceuticals and persistent organic pollutants. Although not directly mentioning 3-Ethoxy-4-(2-morpholin-4-ylethoxy)benzaldehyde, studies on AOPs highlight the degradation pathways of complex organic molecules, generating a variety of by-products. These insights can be applied to understand the potential environmental fate and treatment options for similar complex organic compounds in water treatment systems (Qutob et al., 2022).

Enzymatic Treatment of Organic Pollutants

The enzymatic approach to remediation of organic pollutants has shown potential for the degradation of recalcitrant compounds. Enzymes, in conjunction with redox mediators, have been utilized to enhance the efficiency of degradation. This method points to a biological approach that could be considered for the breakdown of complex molecules such as 3-Ethoxy-4-(2-morpholin-4-ylethoxy)benzaldehyde, potentially minimizing environmental impact and facilitating its removal from wastewater (Husain & Husain, 2007).

Morpholine Derivatives in Pharmacology

Morpholine derivatives, including compounds with structures similar to 3-Ethoxy-4-(2-morpholin-4-ylethoxy)benzaldehyde, play an essential role in the development of pharmaceuticals due to their diverse pharmacological activities. This review emphasizes the broad spectrum of activities associated with morpholine derivatives, suggesting potential areas of research and application for compounds containing morpholine and pyran analogues in drug development and therapeutic agents (Asif & Imran, 2019).

Antioxidant Activity Analysis

The study of antioxidants is crucial for understanding the oxidative stability and potential health benefits of various compounds. Analytical methods for determining antioxidant activity, such as ORAC and DPPH assays, provide insights into the reactivity of compounds towards free radicals. This knowledge is vital for evaluating the antioxidant potential of complex molecules, including those similar to 3-Ethoxy-4-(2-morpholin-4-ylethoxy)benzaldehyde, for applications in food science, pharmacology, and materials science (Munteanu & Apetrei, 2021).

Orientations Futures

Propriétés

IUPAC Name |

3-ethoxy-4-(2-morpholin-4-ylethoxy)benzaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO4/c1-2-19-15-11-13(12-17)3-4-14(15)20-10-7-16-5-8-18-9-6-16/h3-4,11-12H,2,5-10H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSIGUWFSCPOXGJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC(=C1)C=O)OCCN2CCOCC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Ethoxy-4-(2-morpholin-4-ylethoxy)benzaldehyde | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[3-(4-Bromophenyl)acryloyl]-4-(4-chlorophenyl)piperazine](/img/structure/B442741.png)

![2-{[3-(4-Ethylphenoxy)-2-hydroxypropyl]sulfanyl}-4,6-diphenylnicotinonitrile](/img/structure/B442742.png)

![4-Tert-butylphenyl 4-[(3-methyl-1-piperidinyl)carbonyl]benzyl ether](/img/structure/B442744.png)

![ethyl 2-{[(4-chlorophenyl)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B442747.png)

![2-Chlorophenyl 3-[(2-chlorophenoxy)methyl]benzoate](/img/structure/B442751.png)

![Methyl 2-[(1,3-benzodioxol-5-ylcarbonyl)amino]-4-(4-fluorophenyl)-3-thiophenecarboxylate](/img/structure/B442754.png)

![5-[(cyclopentylamino)methylene]-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B442756.png)

![2-({[3-(Aminocarbonyl)-6-tert-pentyl-4,5,6,7-tetrahydro-1-benzothien-2-yl]amino}carbonyl)cyclohexanecarboxylic acid](/img/structure/B442757.png)

![5-[(2-bromophenoxy)methyl]-N-(4-methylpiperazin-1-yl)furan-2-carboxamide](/img/structure/B442758.png)

![N-(4-chlorobenzyl)-3-[(2,4-dichlorophenoxy)methyl]benzamide](/img/structure/B442760.png)